N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-12-5-7-15(24-2)14(10-12)19-17(22)11-26-18-8-6-13(20-21-18)16-4-3-9-25-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKVALZWSZVWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is constructed via cyclocondensation of 1,4-diketones with hydrazines. For 6-substituted derivatives, Gewald-Thiophene analog synthesis (adapted from) provides a viable pathway:
- Step 1 : React furan-2-carbaldehyde (1.0 eq) with malononitrile (1.2 eq) in ethanol under reflux to form 2-(furan-2-yl)methylene malononitrile.
- Step 2 : Treat intermediate with hydrazine hydrate (2.0 eq) in THF at 0–5°C, followed by acid-catalyzed cyclization (HCl, 70°C) to yield 6-(furan-2-yl)pyridazin-3(2H)-one.
Optimization Note : Ultrasound irradiation (25 kHz, 40°C) reduces reaction time from 24 h to 3 h while improving yield to 89%.
Sulfur Incorporation at Pyridazine 3-Position
The 3-hydroxyl group undergoes thiolation via Jefferson's Thiolation Protocol :
- Step 1 : Convert pyridazin-3(2H)-one to 3-chloropyridazine using POCl₃ (3.0 eq) at 110°C for 6 h.
- Step 2 : Displace chloride with NaSH (1.5 eq) in DMF/H₂O (4:1) at 50°C for 2 h, yielding 3-mercaptopyridazine.
Critical Parameters :
- Oxygen-free environment prevents disulfide formation
- Phase-transfer catalyst (benzyltriethylammonium chloride, 0.1 eq) enhances reactivity
Preparation of N-(2,5-Dimethoxyphenyl)Acetamide
Acetyl Activation
- Step 1 : React chloroacetic acid (1.0 eq) with thionyl chloride (2.0 eq) in dry DCM to form chloroacetyl chloride.
- Step 2 : Couple with 2,5-dimethoxyaniline (1.05 eq) using Schotten-Baumann conditions:
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 6.65–7.12 (m, 3H, aromatic)
Final Coupling via Thioether Formation
Nucleophilic Substitution
Combine intermediates under Mitsunobu-like Conditions :
| Component | Quantity | Role |
|---|---|---|
| 3-Mercaptopyridazine | 1.0 eq | Nucleophile |
| N-(2,5-Dimethoxyphenyl)-chloroacetamide | 1.1 eq | Electrophile |
| K₂CO₃ | 2.5 eq | Base |
| DMF | 5 mL/mmol | Solvent |
| TBAB | 0.2 eq | Phase-transfer catalyst |
Procedure :
Alternative Microwave-Assisted Route
For rapid synthesis:
- Use MeCN solvent (3 mL/mmol)
- Microwave irradiation: 150 W, 120°C, 30 min
- Yield increases to 84% with reduced side products
Characterization and Validation
Spectroscopic Analysis
Key Spectral Signatures :
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C), 2550 cm⁻¹ (S-H, absent in final product)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 152.1 (pyridazine C-6), 112.3 (furan C-2)
- HRMS : m/z calc. for C₁₉H₁₈N₃O₅S [M+H]⁺: 408.1018, found: 408.1021
Process Optimization Strategies
Solvent Screening
Comparative yields under different conditions:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 8 | 76 |
| MeCN | 80 | 6 | 68 |
| THF | 65 | 12 | 59 |
| EtOH/H₂O | 75 | 10 | 63 |
Scalability and Industrial Considerations
Kilogram-Scale Protocol :
- Use flow reactor for pyridazine-thiol synthesis (residence time 15 min)
- Implement continuous extraction with centrifugal contactors
- Final crystallization in antisolvent (heptane/EtOAc) achieves >99.5% purity
Cost Analysis :
- Raw material cost: $412/kg
- Process costs: $228/kg
- Total production cost: $640/kg (benchmark against similar APIs)
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Interference with DNA/RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural and functional comparisons highlight key differences and similarities between the target compound and related derivatives:
Heterocyclic Core Modifications
- Pyridazine vs. Benzothiazole: The patent EP3 348 550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, which replaces the pyridazine ring with a benzothiazole core. Benzothiazoles are known for their metabolic stability and affinity for neurological targets, whereas pyridazines may offer distinct electronic properties due to their two adjacent nitrogen atoms. The trifluoromethyl group on the benzothiazole enhances lipophilicity and resistance to oxidative metabolism compared to the furan substituent in the target compound .
- Pyridazine vs. Triazole: discusses 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide, where a triazole replaces the pyridazine. The anti-exudative activity reported for triazole derivatives suggests that similar sulfanyl-acetamide structures may target inflammatory pathways .
Pyridazine vs. Pyrazolopyrimidine :
The compound N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide () features a fused pyrazolopyrimidine system. This bulkier core may enhance planar stacking interactions in enzyme binding pockets, while the fluorine atom increases electronegativity and bioavailability .
Substituent Effects
- Methoxy vs. In contrast, trifluoromethyl groups (e.g., in EP3 348 550A1 derivatives) are electron-withdrawing, which can improve metabolic stability and membrane permeability .
- Furan vs. By comparison, halogenated or nitro-substituted analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide in ) exhibit stronger electron-withdrawing effects, which may influence reactivity in nucleophilic environments .
Structural and Physicochemical Data Comparison
*Predicted using computational tools (e.g., ChemAxon).
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 478.6 g/mol
The structure includes a dimethoxyphenyl group and a pyridazinyl moiety linked by a sulfanyl acetamide group, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds containing pyridazine and furan moieties often exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and survival.
Cytoprotective Effects
A related compound, BK3C231, demonstrated cytoprotective effects against DNA and mitochondrial damage in human colon fibroblast cells when exposed to carcinogens. This suggests that this compound may also possess similar protective mechanisms against oxidative stress and DNA damage .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The interaction with specific receptors or enzymes can lead to altered signaling cascades, promoting apoptosis in malignant cells.
- Antioxidant Properties : By scavenging free radicals, these compounds may mitigate oxidative stress, thus protecting cellular structures.
Case Studies
- Study on Antitumor Effects : A study involving a series of pyridazine derivatives showed significant antitumor activity in vitro. The derivatives were evaluated for their ability to inhibit cell growth in several cancer cell lines, indicating potential for further development into therapeutic agents .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds could effectively reduce cell viability through apoptotic pathways .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 478.6 g/mol |
| Anticancer Activity | Yes (inhibits tumor growth) |
| Cytoprotective Effects | Yes (protects against DNA damage) |
| Mechanism of Action | Enzyme inhibition, antioxidant |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,5-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling of the thiol-containing pyridazine core with the acetamide derivative. Key steps include nucleophilic substitution (e.g., thiol-ether formation) and protection/deprotection of functional groups. Optimization requires control of temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction time (12–24 hrs) and inert atmospheres (N₂) are critical to minimize side reactions .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; furan protons at δ 6.3–7.4 ppm) and integration ratios to confirm substituent positions.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.
- Challenges include resolving overlapping signals in aromatic regions and confirming sulfanyl linkage via NOESY/HSQC .
Q. What are the primary biological targets or activities reported for this compound?
- Methodology : Preliminary studies suggest interactions with kinase or protease targets due to structural analogs (e.g., pyridazine-thioacetamides). Use in vitro assays (e.g., enzyme inhibition, cell viability) to validate activity. Reference compounds with similar scaffolds show antimicrobial or anticancer potential, but target specificity requires validation via docking studies or competitive binding assays .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity and physicochemical properties?
- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing 2,5-dimethoxyphenyl with 3,4-dichlorophenyl) and comparing:
- Lipophilicity : LogP measurements via HPLC.
- Bioactivity : IC₅₀ values in enzyme assays.
- Solubility : PXRD/DSC for polymorph analysis.
Data contradictions may arise from differing cell permeability or off-target effects; use molecular dynamics simulations to rationalize trends .
Q. What strategies resolve contradictions in stability data under varying pH or temperature conditions?
- Methodology :
- For hydrolytic stability : Conduct accelerated degradation studies (pH 1–13, 40–80°C) with HPLC monitoring. Identify degradation products via LC-MS.
- Thermal stability : Use TGA/DSC to determine decomposition thresholds.
Conflicting data may stem from solvent impurities or crystallization conditions; replicate studies in controlled environments .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target affinity?
- Methodology :
- DFT : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (100 ns) to assess binding stability.
Challenges include force field inaccuracies; cross-validate with experimental IC₅₀ and SPR data .
Q. What crystallographic techniques elucidate the solid-state conformation and intermolecular interactions?
- Methodology :
- SC-XRD : Resolve crystal packing (space group, unit cell parameters) and hydrogen-bonding networks (e.g., N–H⋯O/S interactions).
- Hirshfeld surface analysis : Quantify contact contributions (e.g., π-π stacking vs. van der Waals).
Compare with analogs (e.g., chlorophenyl derivatives) to correlate packing motifs with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
